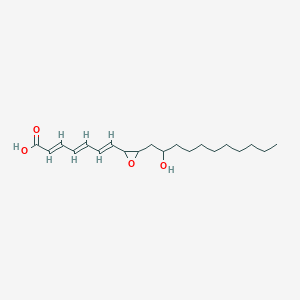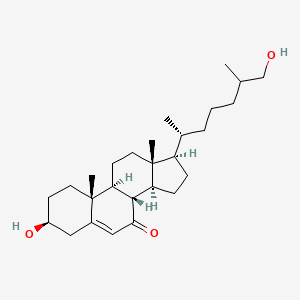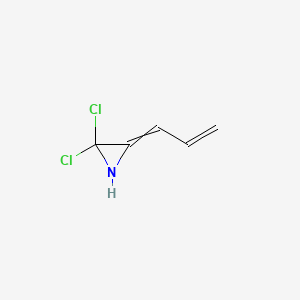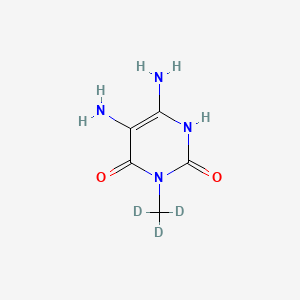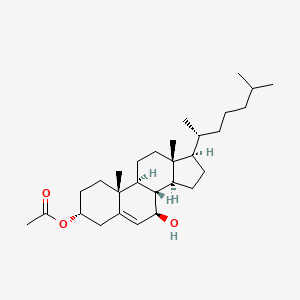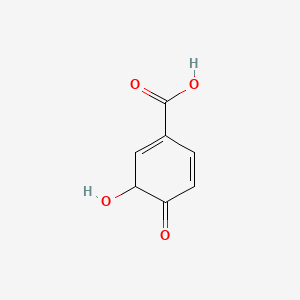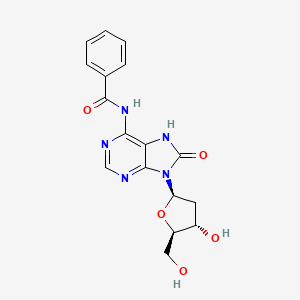
N6-Benzoyl-8-hydroxy-2'-deoxyadenosine
Vue d'ensemble
Description
“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a compound with the CAS number 142948-08-1 . It has a molecular weight of 371.34700 and a molecular formula of C17H17N5O5 . This compound has been found to have antiviral and antitumor attributes, showing potential in studying diverse cancerous conditions and rampant viral infections .
Synthesis Analysis
“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a nucleoside building block . It is amino-protected and has been used in the synthesis of various oligonucleotides .Molecular Structure Analysis
The molecular structure of “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” consists of 17 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact mass is 371.12300 .Physical And Chemical Properties Analysis
“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” has a molecular weight of 371.34700 and a molecular formula of C17H17N5O5 . The exact mass is 371.12300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Oligonucleotide Synthesis
N6-Benzoyl-8-hydroxy-2'-deoxyadenosine is used in oligonucleotide synthesis. Schulhof, Molko, and Teoule (1987) demonstrated its application in phosphotriester and phosphoramidite approaches, highlighting its stability under specific conditions, which is essential for the preparation of modified DNA (Schulhof, Molko, & Teoule, 1987).
Synthesis of Biological Compounds
Kore, Yang, and Srinivasan (2014) described the synthesis of 2′-deoxyadenosine-3′-O-triphosphates, which have various biological applications. They used a one-pot methodology to convert N6-Benzoyl-5′-O-levulinoyl-2′-deoxyadenosine into its triphosphate form, demonstrating an efficient synthesis process (Kore, Yang, & Srinivasan, 2014).
Nucleopeptide Synthesis
Dreef‐Tromp et al. (1990) utilized N6-Benzoyl-8-hydroxy-2'-deoxyadenosine for the solid-phase synthesis of nucleopeptides. They employed a specific protecting group for the N6-amino function of deoxyadenosine, demonstrating its utility in the synthesis of complex biological molecules (Dreef‐Tromp et al., 1990).
Synthesis of Adducts for DNA Interaction Studies
Pongracz and Bodell (1991) researched the formation of covalent adducts with DNA, using 2'-deoxyadenosine 3'-phosphate reacted with specific compounds. This study provided insights into the interactions between DNA and various chemicals, highlighting the role of N6-Benzoyl-8-hydroxy-2'-deoxyadenosine in understanding DNA chemistry (Pongracz & Bodell, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-15-13(20-17(22)26)14(18-8-19-15)21-16(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H,20,26)(H,18,19,21,25)/t10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDREOLFENRGJY-QJPTWQEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240322 | |
| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-8-hydroxy-2'-deoxyadenosine | |
CAS RN |
142948-08-1 | |
| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



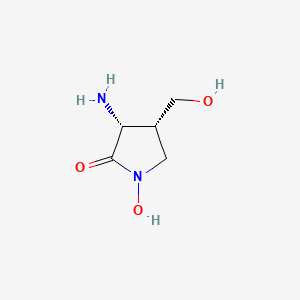

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)
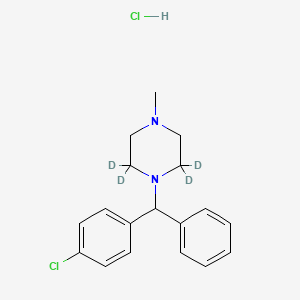
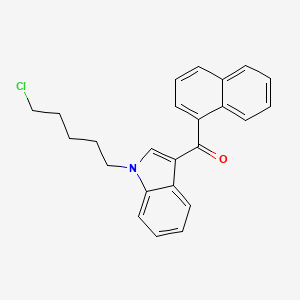
![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
